

Suntinorexton: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: Suntinorexton

Cat. No.: B3326011

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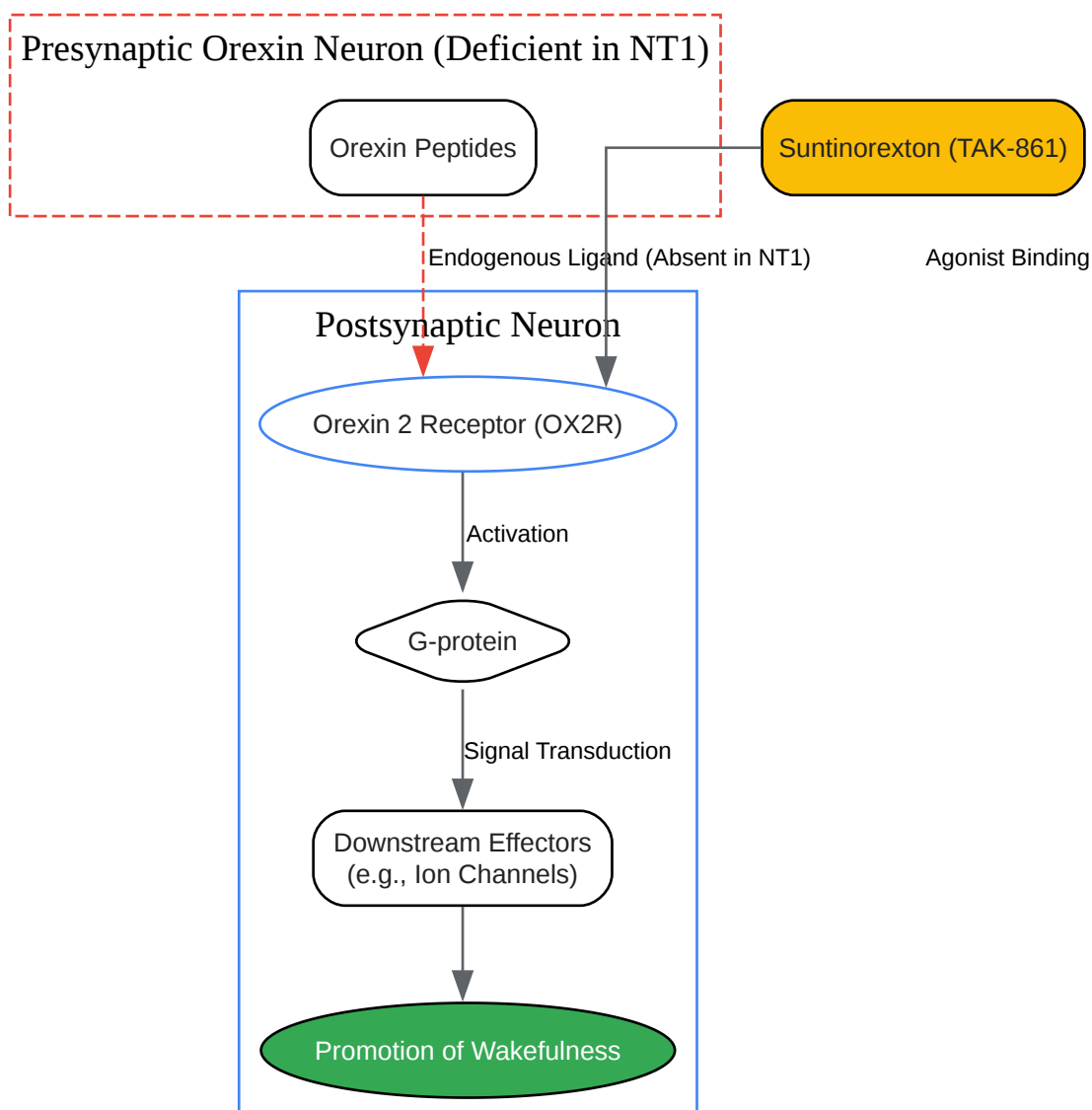
For Researchers, Scientists, and Drug Development Professionals

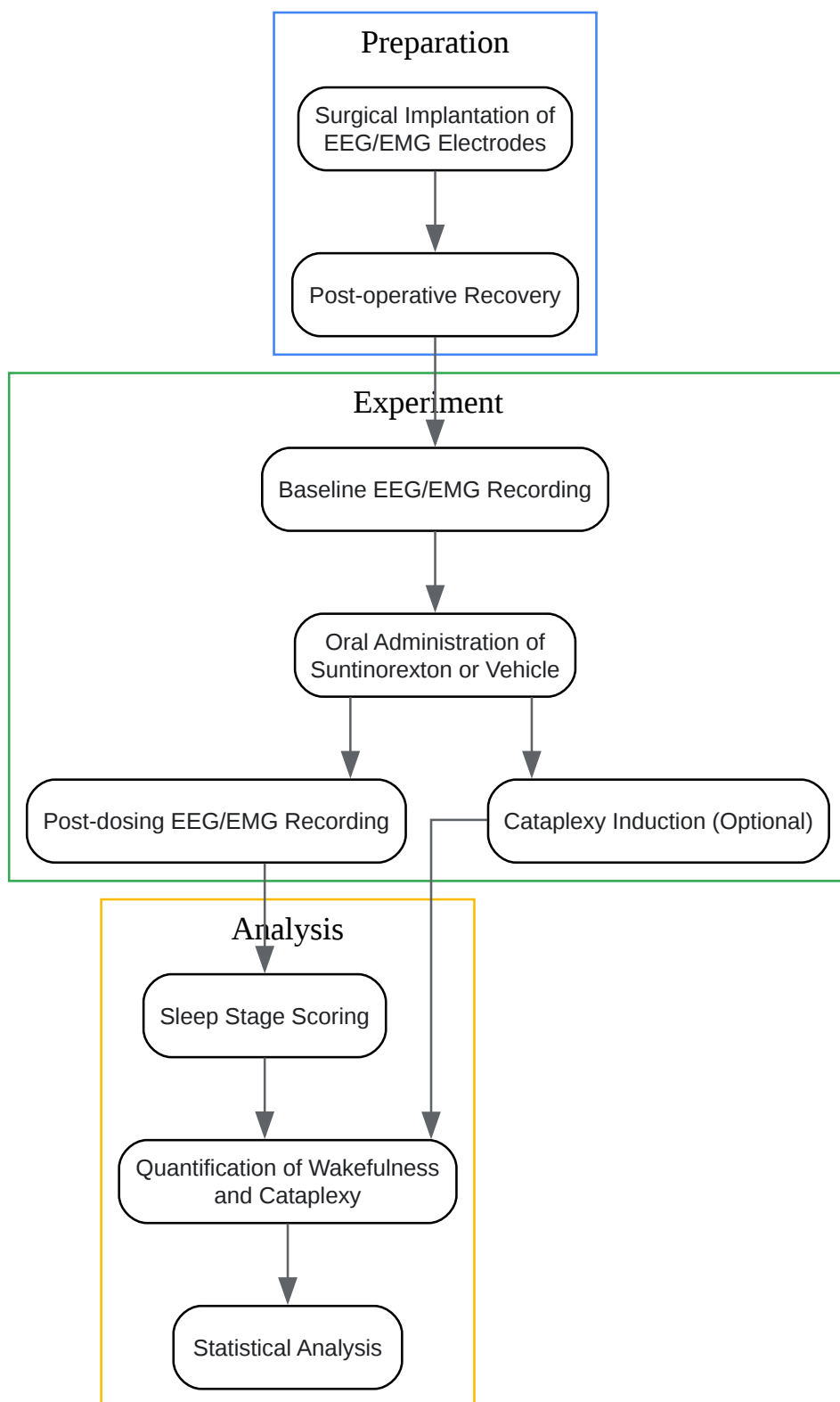
Introduction

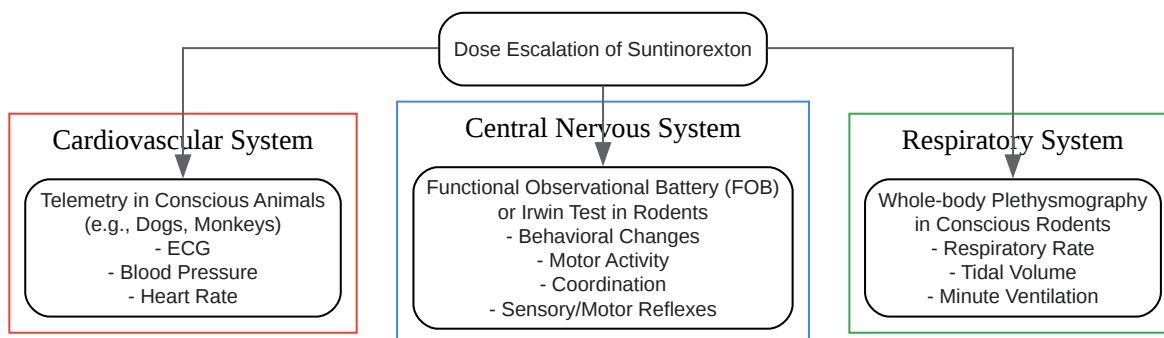
Suntinorexton, also known as TAK-861, is a potent and selective oral agonist for the orexin type 2 receptor (OX2R).^{[1][2]} Developed by Takeda Pharmaceutical Company, it is under investigation for the treatment of narcolepsy type 1 (NT1), a chronic neurological disorder characterized by the loss of orexin-producing neurons.^{[1][2][3]} By selectively stimulating the OX2R, **Suntinorexton** aims to address the underlying orexin deficiency in NT1, thereby alleviating symptoms such as excessive daytime sleepiness (EDS) and cataplexy.^{[3][4]} This document provides a comprehensive overview of the in vivo experimental protocols for **Suntinorexton**, compiled from preclinical studies, to guide researchers in pharmacology and drug development.

Mechanism of Action

Suntinorexton acts as a selective agonist at the OX2R, a G-protein coupled receptor predominantly involved in the regulation of wakefulness.^{[1][2]} The loss of endogenous orexin peptides in NT1 leads to a dysregulation of the sleep-wake cycle. **Suntinorexton** mimics the action of orexin, stimulating the OX2R and promoting wakefulness through downstream signaling pathways.







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References

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- 4. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
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